molecular formula C13H18N2O6S B120845 2-Nitroprobenecid CAS No. 2577-52-8

2-Nitroprobenecid

Cat. No.: B120845
CAS No.: 2577-52-8
M. Wt: 330.36 g/mol
InChI Key: QVUYRWCZUQUOMI-UHFFFAOYSA-N
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Description

2-Nitroprobenecid is a chemical compound that belongs to the class of sulfamoylbenzoic acid derivatives This compound is characterized by the presence of a dipropylsulfamoyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitroprobenecid typically involves the introduction of the dipropylsulfamoyl group and the nitro group onto a benzoic acid derivative. One common method involves the nitration of 4-(dipropylsulfamoyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitroprobenecid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(Dipropylsulfamoyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: This compound.

Mechanism of Action

The mechanism of action of 2-Nitroprobenecid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dipropylsulfamoyl)benzoic acid: Lacks the nitro group but shares the dipropylsulfamoyl moiety.

    4-(Dipropylsulfamoyl)-2-aminobenzoic acid: Formed by the reduction of the nitro group to an amino group.

    Naphthyl-substituted sulfamoylbenzoic acids: Variants with different aromatic substituents.

Uniqueness

2-Nitroprobenecid is unique due to the presence of both the nitro and dipropylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-3-7-14(8-4-2)22(20,21)10-5-6-11(13(16)17)12(9-10)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYRWCZUQUOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180441
Record name 2-Nitroprobenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2577-52-8
Record name 4-[(Dipropylamino)sulfonyl]-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2577-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitroprobenecid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroprobenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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